molecular formula C10H18O2 B13277520 1-(2-Hydroxypropyl)-2-methylcyclopentane-1-carbaldehyde

1-(2-Hydroxypropyl)-2-methylcyclopentane-1-carbaldehyde

Cat. No.: B13277520
M. Wt: 170.25 g/mol
InChI Key: ZXGTWJMSXBBEHY-UHFFFAOYSA-N
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Description

1-(2-Hydroxypropyl)-2-methylcyclopentane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclopentane ring substituted with a hydroxypropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxypropyl)-2-methylcyclopentane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopentanone with 2-hydroxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxypropyl)-2-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxypropyl group can undergo substitution reactions with halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and suitable solvents like acetone or ethanol.

Major Products Formed

    Oxidation: 1-(2-Hydroxypropyl)-2-methylcyclopentane-1-carboxylic acid.

    Reduction: 1-(2-Hydroxypropyl)-2-methylcyclopentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxypropyl)-2-methylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropyl)-2-methylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)-2-methylcyclopentane-1-carbaldehyde: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.

    1-(2-Hydroxypropyl)-2-ethylcyclopentane-1-carbaldehyde: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

1-(2-Hydroxypropyl)-2-methylcyclopentane-1-carbaldehyde is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. The presence of both a hydroxypropyl group and a methyl group on the cyclopentane ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-(2-hydroxypropyl)-2-methylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C10H18O2/c1-8-4-3-5-10(8,7-11)6-9(2)12/h7-9,12H,3-6H2,1-2H3

InChI Key

ZXGTWJMSXBBEHY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(CC(C)O)C=O

Origin of Product

United States

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